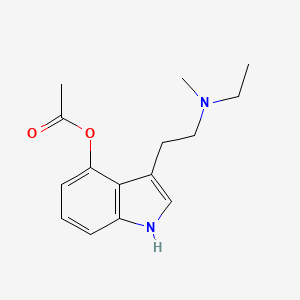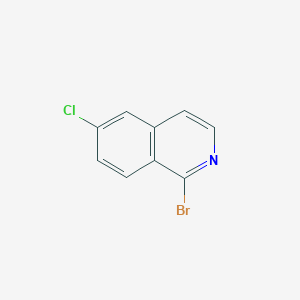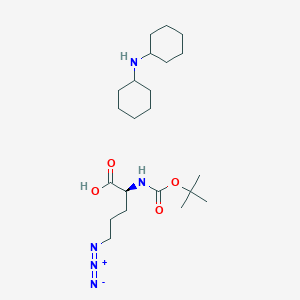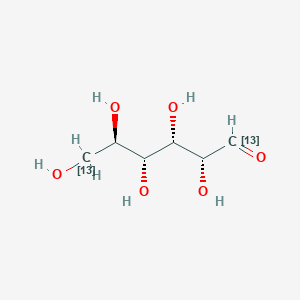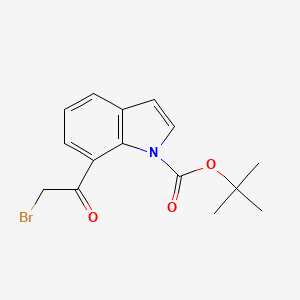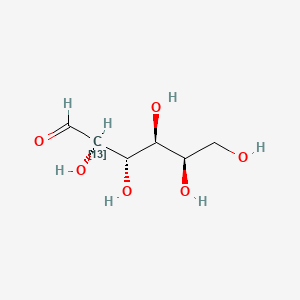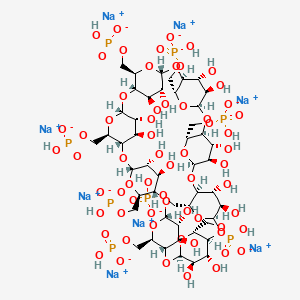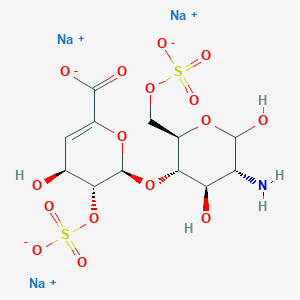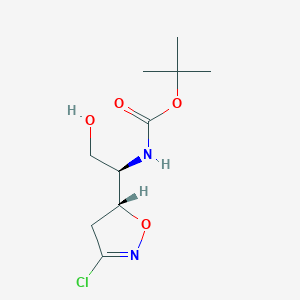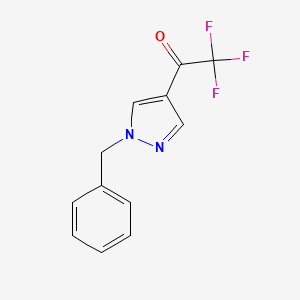
2-(3-Methylcyclohexyl)ethan-1-ol
Overview
Description
“2-(3-Methylcyclohexyl)ethan-1-ol” is an organic compound with the molecular formula C9H18O . It has a molecular weight of 142.24 g/mol . This compound is mainly used in scientific experiments.
Molecular Structure Analysis
The molecular structure of “2-(3-Methylcyclohexyl)ethan-1-ol” consists of a cyclohexyl ring with a methyl group at the 3rd position and an ethan-1-ol group at the 2nd position .Scientific Research Applications
Catalysis and Chemical Reactions
Studies on 1-methylcyclohexene oxide, a compound structurally related to 2-(3-Methylcyclohexyl)ethan-1-ol, have shown that its reaction over solid acids and bases yields various products like 2-methylcyclohexanone, 1-methylcyclohexanol, and others. These reactions are significant in understanding the catalytic activities and mechanisms involved in chemical transformations, as they offer insights into the isomerization process and product selectivity in the presence of different catalysts (Arata, Akutagawa, & Tanabe, 1975). Further research on epoxide rearrangement over TiO2–ZrO2, NiSO4, and FeSO4 reveals how different catalysts affect the product distribution in such reactions, elucidating the role of acid-base bifunctional mechanisms (Arata, Akutagawa, & Tanabe, 1976).
Aggregation Pheromone in Insect Behavior
1-Methylcyclohex-2-en-1-ol, closely related to 2-(3-Methylcyclohexyl)ethan-1-ol, has been identified as an aggregation pheromone in the Douglas-fir beetle. This discovery is significant for understanding insect behavior, particularly in how certain chemical compounds can influence insect communication and congregation (Libbey, Oehlschlager, & Ryker, 1983).
Synthesis and Chemical Transformations
The study of 2-cyclohexen-1-ol and 2-cyclopenten-1-ol demonstrates the concept of catalytic electronic activation. This novel methodology, involving aluminium-catalysed transfer hydrogenation, paves the way for conjugate addition and highlights the potential for indirect addition of nucleophiles to allylic alcohols, which could be extrapolated to 2-(3-Methylcyclohexyl)ethan-1-ol (Black, Edwards, & Williams, 2005).
Applications in Aromatic Compounds Synthesis
The synthesis of calciferol (vitamin D) analogs involves compounds like 1-ethynyl-2-methylcyclohex-1-ene, which can be linked to the study of 2-(3-Methylcyclohexyl)ethan-1-ol. This research is crucial for advancing synthetic methods in medicinal chemistry, particularly in the synthesis of vitamins and their analogs (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
Role in Perfumery and Fragrance Chemistry
The synthesis of novel woody–ambery odorants, such as methyl-substituted acetyl-1-oxaspiro[4.5]decanes, is an area where compounds like 2-(3-Methylcyclohexyl)ethan-1-ol could potentially find application. These substances are studied for their olfactory properties and improved bioavailability, contributing to the development of new fragrances and aroma compounds (Kraft & Popaj, 2008).
properties
IUPAC Name |
2-(3-methylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8-3-2-4-9(7-8)5-6-10/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBTXGZXJUUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylcyclohexyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



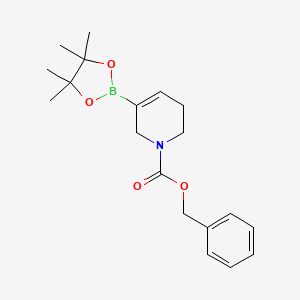
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
